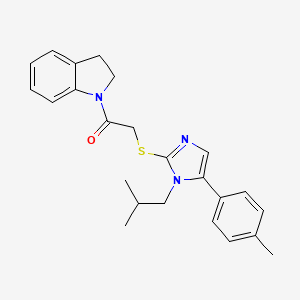

1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3OS/c1-17(2)15-27-22(20-10-8-18(3)9-11-20)14-25-24(27)29-16-23(28)26-13-12-19-6-4-5-7-21(19)26/h4-11,14,17H,12-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPWTROPPUQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that combines an indole and imidazole moiety. This structure suggests significant potential for diverse biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 405.6 g/mol. The compound features an indoline ring connected to a thioether group, which is linked to an imidazole derivative substituted with an isobutyl and a p-tolyl group. This unique combination of functional groups enhances its potential bioactivity.

Biological Activity Overview

Research indicates that derivatives of indole and imidazole exhibit a wide range of biological activities, including:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds with thioether linkages have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some imidazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Biological Activities of Related Compounds

The biological activity of this compound may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as Indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer immunity.

- Interaction with Cellular Targets : The thioether linkage may enhance the compound's ability to interact with cellular membranes and proteins, increasing its bioavailability and efficacy.

Synthesis and Optimization

Synthesis methods for this compound involve several steps that require careful optimization to maximize yield and purity. Techniques include:

- Thioether Formation : Utilizing appropriate coupling reagents to form the thioether linkage.

- Indoline and Imidazole Integration : Employing reaction conditions that favor the formation of stable indoline and imidazole structures.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone exhibit significant anticancer properties. For instance, studies have indicated that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The imidazole component may enhance this effect by interacting with specific cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, with findings suggesting that it may inhibit the growth of various bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections effectively .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. By modulating enzyme activity, it may provide therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, including the formation of the indole and imidazole rings followed by thioether formation. Various derivatives have been synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Testing : A series of experiments showed that the compound exhibited minimum inhibitory concentrations (MICs) against several pathogens, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Enzyme Activity Modulation : Inhibition assays revealed that this compound effectively reduced COX enzyme activity, providing insights into its anti-inflammatory potential .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Compared to tetrazole derivatives (), the imidazole core in the target may confer distinct electronic properties due to aromaticity and nitrogen positioning .

- The p-tolyl group (electron-donating methyl substituent) contrasts with nitroimidazoles (), which bear electron-withdrawing nitro groups. This difference could influence receptor binding or metabolic stability .

Key Observations :

- The target compound’s synthesis likely involves thioether formation , analogous to chloroacetyl chloride-mediated reactions in and .

- Unlike TDAE-based methods (), the target’s imidazole-thioether linkage may require milder conditions due to sulfur nucleophilicity.

Table 3: Reported Bioactivities of Structural Analogs

Physicochemical Properties and Stability

- Lipophilicity : The isobutyl and p-tolyl groups likely enhance lipophilicity compared to polar analogs like LX2931 (tetrahydroxybutyl) . This could improve membrane permeability but reduce aqueous solubility.

- Stability : The thioether linkage may confer resistance to hydrolysis compared to ester or oxime-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone?

- Methodology : The synthesis involves multi-step reactions, including imidazole ring formation via condensation of glyoxal, ammonia, and aromatic aldehydes, followed by thioether linkage introduction. Key parameters include:

- Temperature : Controlled stepwise heating (e.g., 0°C for electrophilic substitutions, reflux for cyclization) to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for imidazole ring synthesis; chloroform or dichloromethane for thioether coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates; recrystallization for final product purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodology : Use spectroscopic and analytical techniques:

- NMR : H and C NMR to verify substituent positions (e.g., indoline’s aromatic protons at δ 6.8–7.2 ppm; imidazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 461.2) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodology :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorogenic assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutyl vs. methyl groups) influence bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Synthetic Analogues : Replace isobutyl with methyl/ethyl groups to assess steric effects on target binding .

- Electron-Withdrawing Substituents : Introduce fluorine or nitro groups on the p-tolyl ring to enhance electrophilicity and interaction with biological targets .

- Biological Testing : Compare IC values of analogues to identify critical substituents .

Q. What computational approaches predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., SARS-CoV-2 main protease) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Generate predictive models linking logP and polar surface area to antimicrobial activity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Methodology :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as nanocrystals .

- Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., imidazole ring oxidation); stabilize via deuteration or fluorination .

Q. How to resolve contradictions in reported biological data (e.g., variable IC values)?

- Methodology :

- Standardized Protocols : Use identical cell lines/passage numbers and control compounds across studies .

- Dose-Response Validation : Repeat assays with 10-point dilution series to minimize plate-to-plate variability .

- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers and consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.